molecular formula C11H16O2 B14333803 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione CAS No. 110259-90-0

8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione

Katalognummer: B14333803
CAS-Nummer: 110259-90-0
Molekulargewicht: 180.24 g/mol
InChI-Schlüssel: IBJMHOIQRPMIET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8-Dimethylbicyclo[511]nonane-2,5-dione is a unique organic compound characterized by its bicyclic structure This compound is notable for its stability and the presence of two ketone groups at the 2 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione typically involves the acetolysis of the toluene-p-sulphonate ester of 2-(2-hydroxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene (nopol). This process yields the acetate of a tricyclic pinane derivative, which is then oxidized to form the desired dione .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of the synthesis process is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ketone groups to alcohols.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in specific chemical reactions, influencing pathways related to its biological and chemical activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8,8-Dimethylbicyclo[51

Eigenschaften

CAS-Nummer

110259-90-0

Molekularformel

C11H16O2

Molekulargewicht

180.24 g/mol

IUPAC-Name

8,8-dimethylbicyclo[5.1.1]nonane-2,5-dione

InChI

InChI=1S/C11H16O2/c1-11(2)7-5-8(12)3-4-10(13)9(11)6-7/h7,9H,3-6H2,1-2H3

InChI-Schlüssel

IBJMHOIQRPMIET-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CC1C(=O)CCC(=O)C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.